L-DOPA n-Butyl Ester

Description

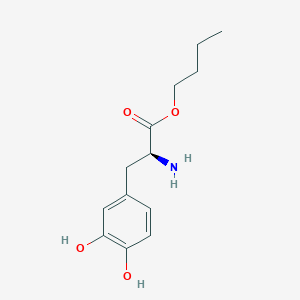

Structure

3D Structure

Properties

IUPAC Name |

butyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMOINLDXCZCEK-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960258 |

Source

|

| Record name | Butyl 3-hydroxytyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39638-52-3 |

Source

|

| Record name | Levodopa butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 3-hydroxytyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of L-DOPA n-Butyl Ester Hydrochloride: Principles and Practices

Abstract

L-DOPA (levodopa) remains the cornerstone therapy for Parkinson's disease, effectively replenishing depleted dopamine levels in the brain. However, its clinical utility is hampered by challenging physicochemical properties, including poor solubility and a short plasma half-life, which contribute to motor fluctuations. Prodrug strategies, such as the esterification of the carboxylic acid moiety, represent a key approach to improving its pharmacokinetic profile. This technical guide provides an in-depth examination of the synthesis of L-DOPA n-butyl ester, a promising prodrug candidate. We will explore the underlying chemical principles, provide a robust and detailed protocol for its synthesis via Fischer esterification, and discuss the critical aspects of purification and characterization necessary for drug development professionals.

Introduction: The Rationale for L-DOPA Esterification

L-DOPA's therapeutic efficacy is limited by its hydrophilic nature, leading to variable gastrointestinal absorption and rapid metabolism. The conversion of L-DOPA into an ester prodrug, such as the n-butyl ester, is a strategic chemical modification designed to enhance its lipophilicity.[1][2] This increased lipophilicity is hypothesized to improve transport across biological membranes, including the gastrointestinal tract and potentially the blood-brain barrier. Once absorbed, the ester is designed to be hydrolyzed by endogenous esterases back to the active parent drug, L-DOPA, thereby improving its overall bioavailability and potentially offering a more sustained therapeutic effect.[2] The choice of the n-butyl group strikes a balance between increased lipophilicity and sufficient aqueous solubility of the resulting hydrochloride salt for potential formulation.

Synthetic Strategy: Navigating the Multifunctional Landscape of L-DOPA

The synthesis of an L-DOPA ester is not trivial due to the presence of multiple reactive functional groups: a primary amine, a carboxylic acid, and a catechol system (two phenolic hydroxyls). The catechol moiety is particularly sensitive to oxidation, especially under basic or neutral conditions.

A successful synthesis must therefore achieve selective esterification of the carboxylic acid without requiring extensive protection and deprotection steps, which would lower the overall yield and increase costs. The most direct and widely employed method is the Fischer-Speier Esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5]

The Thionyl Chloride Method: An In-Depth Mechanistic Look

For amino acids like L-DOPA, a particularly effective variation of the Fischer esterification utilizes thionyl chloride (SOCl₂) in an excess of the desired alcohol (in this case, n-butanol).[1][6] This approach is elegant in its efficiency, as it does not require prior protection of the amine or catechol groups.

The causality behind this choice is rooted in the in situ generation of the necessary catalytic species. The process unfolds as follows:

-

Catalyst Generation: Thionyl chloride reacts rapidly with the alcohol solvent (n-butanol) to produce hydrogen chloride (HCl) and an alkyl sulfite intermediate. The generated HCl is the true Brønsted acid catalyst for the esterification.[4] SOCl₂ + R-OH → R-OS(O)Cl + HCl R-OS(O)Cl + R-OH → R-O-S(O)-O-R + HCl

-

Amine Protection: The generated HCl immediately protonates the primary amine of L-DOPA, converting it into an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic, effectively protecting it from side reactions throughout the synthesis.

-

Carbonyl Activation: The acidic medium (HCl in n-butanol) facilitates the protonation of the carbonyl oxygen of L-DOPA's carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5][7][8]

-

Nucleophilic Attack: A molecule of n-butanol, acting as the nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.[7][8]

-

Water Elimination: Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the protonated ester. The overall reaction is an equilibrium, which is driven toward the product by using a large excess of n-butanol as the solvent.[4][7]

The catechol hydroxyls remain largely unreactive under these strongly acidic conditions, obviating the need for their protection. The final product is isolated as the stable, crystalline hydrochloride salt.

Visualizing the Core Synthesis

The following diagrams illustrate the overall reaction and the logical workflow for the synthesis.

Caption: Step-by-step experimental workflow for synthesis and purification.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for similar L-DOPA esters and is designed to be self-validating through careful monitoring and characterization. [1]All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| L-DOPA | 197.19 | 10.0 g | 50.7 mmol | Must be dry. |

| n-Butanol | 74.12 | 250 mL | 2.73 mol | Anhydrous grade. Acts as solvent and reagent. |

| Thionyl Chloride (SOCl₂) | 118.97 | 9.1 mL (15.0 g) | 126 mmol | Use fresh, high-purity reagent. |

| Acetonitrile | - | ~100 mL | - | Anhydrous, for recrystallization. |

| Diethyl Ether | - | ~50 mL | - | Anhydrous, for washing. |

Step-by-Step Procedure

-

Reaction Vessel Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

-

Reagent Preparation: Charge the flask with 250 mL of anhydrous n-butanol and begin stirring. Cool the flask in an ice-salt bath to between 0 °C and -5 °C.

-

Catalyst Addition: Slowly add 9.1 mL of thionyl chloride to the stirred, cooled n-butanol via the dropping funnel over a period of 30-45 minutes. Causality Note: This addition is highly exothermic and releases HCl gas. A slow, controlled addition is critical to manage the temperature and prevent excessive gas evolution. Maintaining a low temperature ensures the stability of the thionyl chloride and minimizes potential side reactions.

-

Addition of L-DOPA: Once the thionyl chloride addition is complete and the solution temperature has stabilized, add 10.0 g of L-DOPA powder to the mixture in one portion. Rinse the flask neck with a small amount of n-butanol to ensure all the solid is in the reaction mixture.

-

Reaction: Remove the ice bath and heat the suspension to reflux using a heating mantle. Continue to reflux with vigorous stirring for 3-5 hours. The suspension should gradually dissolve to form a clear, light-brown solution. Trustworthiness Check: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1). The disappearance of the L-DOPA spot (which remains at the baseline) and the appearance of a new, higher Rf spot indicates product formation.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-butanol and other volatile components under reduced pressure using a rotary evaporator. The residue will be a viscous oil or semi-solid.

-

Purification by Recrystallization: Dissolve the crude residue in a minimal amount of hot anhydrous acetonitrile (~70-100 mL). If the solution is cloudy, it can be hot-filtered to remove any insoluble impurities. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to induce crystallization. Causality Note: Acetonitrile is an excellent solvent for this purification as the ester hydrochloride is soluble at high temperatures but has limited solubility at lower temperatures, allowing for efficient recovery of pure crystals.

-

Isolation and Drying: Collect the white, crystalline product by vacuum filtration. Wash the crystals sequentially with a small amount of cold acetonitrile and then with anhydrous diethyl ether to remove any residual soluble impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight. A typical yield for analogous esters is in the range of 50-70%. [1]

Product Characterization: Validation of Synthesis

The identity and purity of the synthesized L-DOPA n-butyl ester hydrochloride must be rigorously confirmed.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₃H₂₀ClNO₄

-

Molecular Weight: 289.76 g/mol (for the HCl salt)

-

Melting Point: Expected to be a sharp melting point, which should be determined using a calibrated apparatus.

Spectroscopic Analysis (Predicted)

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| Ar-H | 6.5 - 6.8 | m | 3H | Aromatic protons on the catechol ring |

| α-CH | ~4.3 | t | 1H | CH adjacent to NH₃⁺ and C=O |

| β-CH₂ | ~3.1 | d | 2H | CH₂ adjacent to the aromatic ring |

| Ester -OCH₂- | ~4.1 | t | 2H | Methylene group of butyl chain adjacent to ester oxygen |

| Ester -CH₂- | ~1.6 | m | 2H | Methylene group of butyl chain |

| Ester -CH₂- | ~1.3 | m | 2H | Methylene group of butyl chain |

| Ester -CH₃ | ~0.9 | t | 3H | Terminal methyl group of butyl chain |

Infrared (IR) Spectroscopy: Key expected peaks include a broad absorption around 3400-3200 cm⁻¹ (O-H stretch from catechol), a broad peak around 3000 cm⁻¹ (N-H stretch from -NH₃⁺), a strong absorption around 1740 cm⁻¹ (C=O stretch from the ester), and C-O stretching bands around 1250-1150 cm⁻¹.

Conclusion

The synthesis of L-DOPA n-butyl ester via an acid-catalyzed Fischer esterification with thionyl chloride and n-butanol is a robust and efficient method suitable for laboratory and potential scale-up operations. This guide provides the fundamental principles, a detailed experimental protocol, and a framework for characterization. The key to a successful synthesis lies in the understanding of the reaction mechanism, particularly the in situ catalyst generation and the self-protecting nature of the amino group under acidic conditions. Rigorous purification and characterization are paramount to ensure the production of a high-purity active pharmaceutical ingredient precursor, paving the way for further development of this promising L-DOPA prodrug.

References

-

Brunner-Guenat, M., Carrupt, P. A., Lisa, G., Testa, B., Rose, S., Thomas, K., ... & Ventura, P. (1995). Esters of L-Dopa: Structure-hydrolysis Relationships and Ability to Induce Circling Behaviour in an Experimental Model of Hemiparkinsonism. Journal of Pharmacy and Pharmacology, 47(10), 861-869. [Link]

-

BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Garefalakis, M., et al. (2025). Esters of L‐Dopa: Structure‐hydrolysis Relationships and Ability to Induce Circling Behaviour in an Experimental Model of Hemiparkinsonism. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000181). Retrieved from [Link]

-

Lai, C. M., & Mason, W. D. (1973). New Compounds: Synthesis of Alkyl Esters of D,L-Dopa. Journal of Pharmaceutical Sciences, 62(3), 510-511. Abstract available at [Link]

-

National Center for Biotechnology Information. (n.d.). Levodopa butyl ester. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Levodopa. PubChem Compound Database. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Suter, C. M., & Gerhart, H. L. (1936). n-BUTYL SULFITE. Organic Syntheses, 16, 12. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. DL-DOPA(63-84-3) 1H NMR [m.chemicalbook.com]

- 8. US9290445B2 - Methods of synthesizing a levodopa ester prodrug - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of L-DOPA Esters

Introduction: The Rationale for L-DOPA Ester Prodrugs

Levodopa (L-DOPA), the metabolic precursor to dopamine, remains the cornerstone of treatment for Parkinson's disease. Its efficacy, however, is hampered by challenging physicochemical properties that lead to an unfavorable pharmacokinetic profile. L-DOPA exhibits low aqueous solubility and limited lipophilicity, resulting in erratic absorption from the gastrointestinal tract.[1][2] Furthermore, it is extensively metabolized in the periphery before it can cross the blood-brain barrier, diminishing its bioavailability and causing peripheral side effects.[2]

The prodrug approach, specifically through the synthesis of L-DOPA esters, has emerged as a promising strategy to overcome these limitations. By masking the carboxylic acid group of L-DOPA, these esters can be engineered to modulate key physicochemical properties such as lipophilicity, solubility, and stability.[1][3] This guide provides a comprehensive technical overview of these properties, offering insights into their experimental determination and their impact on the therapeutic potential of L-DOPA esters.

Lipophilicity: Enhancing Membrane Permeability

A critical factor for oral drug absorption is the ability to permeate the lipid bilayers of the intestinal epithelium. L-DOPA's zwitterionic nature at physiological pH contributes to its low lipophilicity. Esterification of the carboxylic acid moiety significantly increases lipophilicity, as quantified by the partition coefficient (log P).

Quantitative Lipophilicity Data for L-DOPA Esters

The lipophilicity of a range of L-DOPA esters has been experimentally determined, demonstrating a clear structure-activity relationship. Generally, increasing the length and branching of the alkyl ester chain enhances lipophilicity.

| Ester Moiety | Log P (n-octanol/water) |

| L-DOPA | -1.35 |

| Methyl | -0.98 |

| Ethyl | -0.53 |

| n-Propyl | 0.01 |

| Isopropyl | -0.11 |

| n-Butyl | 0.54 |

| sec-Butyl | 0.40 |

| t-Butyl | 0.28 |

| Cyclohexyl | 0.89 |

| Benzyl | 0.92 |

Data compiled from Brunner-Guenat et al., 1995.

Experimental Protocol: Determination of Log P by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a reliable and widely used indirect method for determining the lipophilicity of compounds.[4][5] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its known log P value.

Principle: A series of reference compounds with known log P values are injected onto a C18 column, and their retention factors (k') are used to generate a calibration curve. The retention factor of the L-DOPA ester is then determined under the same chromatographic conditions, and its log P is extrapolated from the calibration curve.

-

Preparation of Mobile Phase:

-

Prepare a buffered aqueous phase (e.g., 0.05 M phosphate buffer, pH 7.4).

-

The organic modifier is typically methanol or acetonitrile.

-

Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 30%, 40%, 50%, 60%, 70% methanol in buffer).

-

-

Preparation of Standard and Sample Solutions:

-

Prepare stock solutions of reference compounds with a range of known log P values in the organic modifier.

-

Prepare a stock solution of the L-DOPA ester in the organic modifier.

-

Dilute the stock solutions to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.[1]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

For each reference compound and the L-DOPA ester, determine the retention time (t_R) at each mobile phase composition.

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., sodium nitrate).

-

Calculate the retention factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0.

-

For each compound, plot log k' against the percentage of the organic modifier and extrapolate to 100% aqueous phase to obtain the log k'_w value.

-

Plot the log k'_w values of the reference compounds against their known log P values to generate a calibration curve.

-

Determine the log P of the L-DOPA ester from its log k'_w value using the linear regression equation of the calibration curve.

-

Sources

L-DOPA N-Butyl Ester: A Prodrug Approach to Enhance Dopamine Delivery in Parkinson's Disease

An In-Depth Technical Guide on the Mechanism of Action, Synthesis, and Evaluation of a Promising Levodopa Prodrug

Authored by: A Senior Application Scientist

Introduction: The Levodopa Conundrum and the Rationale for a Prodrug Strategy

For decades, levodopa (L-DOPA) has remained the cornerstone of symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] L-DOPA, the metabolic precursor to dopamine, can cross the blood-brain barrier (BBB), a feat dopamine itself cannot achieve, and replenish the depleted dopamine stores in the brain.[2] However, the therapeutic efficacy of L-DOPA is hampered by its challenging pharmacokinetic profile.[3] Oral administration of L-DOPA results in extensive peripheral metabolism, with less than 1% of the dose reaching the brain unchanged.[4] This leads to a short plasma half-life, requiring frequent dosing and contributing to the development of debilitating motor fluctuations and dyskinesias in the long term.[5]

To overcome these limitations, the prodrug approach has emerged as a promising strategy.[6] By chemically modifying the L-DOPA molecule to create a more lipophilic and stable compound, it is possible to enhance its absorption, reduce peripheral metabolism, and improve its delivery to the central nervous system. L-DOPA n-butyl ester represents a compelling example of this strategy. By esterifying the carboxylic acid group of L-DOPA with n-butanol, the resulting molecule exhibits increased lipophilicity, which is hypothesized to facilitate its passage across the BBB. Once in the brain, the ester is designed to be hydrolyzed by endogenous esterases, releasing L-DOPA at the target site. This guide provides a comprehensive technical overview of the mechanism of action, synthesis, and evaluation of L-DOPA n-butyl ester.

Core Mechanism of Action: A Journey from Prodrug to Neurotransmitter

The therapeutic action of L-DOPA n-butyl ester is a multi-step process that begins with its administration and culminates in the stimulation of dopamine receptors in the brain.

Enhanced Blood-Brain Barrier Permeation: A Tale of Increased Lipophilicity

The primary rationale for the n-butyl ester modification is to increase the lipophilicity of the L-DOPA molecule. This increased lipid solubility is intended to facilitate passive diffusion across the lipid-rich cell membranes of the BBB. While L-DOPA itself relies on the Large Neutral Amino Acid Transporter (LAT1) for its transport into the brain, the increased lipophilicity of the n-butyl ester may allow it to bypass this saturable transport system, potentially leading to a more efficient and less competitive uptake into the central nervous system.[7][8]

Intracerebral Activation: The Role of Brain Esterases

Once inside the brain, the L-DOPA n-butyl ester must be converted back to its active form, L-DOPA. This bioactivation is catalyzed by a class of enzymes known as carboxylesterases, which are ubiquitously present in various tissues, including the brain.[2][9] These enzymes hydrolyze the ester bond, releasing L-DOPA and n-butanol. The two major carboxylesterase isoforms in humans are CES1 and CES2. While CES1 is the predominant form in the liver and CES2 in the intestine, both are expressed in the brain and are capable of hydrolyzing a wide range of ester-containing drugs.[2][10] The specific kinetics of L-DOPA n-butyl ester hydrolysis by human brain carboxylesterases remain an area of active investigation.

Conversion to Dopamine and Neuronal Signaling

Following its enzymatic release, L-DOPA follows the established metabolic pathway to dopamine. It is taken up by the remaining dopaminergic neurons and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[11] This newly synthesized dopamine is then packaged into synaptic vesicles and released into the synaptic cleft, where it can stimulate postsynaptic dopamine receptors and alleviate the motor symptoms of Parkinson's disease.

Synthesis of L-DOPA N-Butyl Ester Hydrochloride: An Experimental Protocol

The synthesis of L-DOPA n-butyl ester hydrochloride is typically achieved through an esterification reaction of L-DOPA with n-butanol in the presence of an acid catalyst. The following protocol is a representative example of this synthesis.

Materials and Reagents:

-

L-DOPA

-

n-Butanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a clean, dry round-bottom flask, suspend L-DOPA in anhydrous n-butanol. The flask should be equipped with a magnetic stir bar and placed in an ice bath to maintain a low temperature.

-

Addition of Thionyl Chloride: While stirring the suspension vigorously, slowly add thionyl chloride dropwise to the flask. The addition should be performed with caution as the reaction is exothermic. The thionyl chloride acts as the acid catalyst for the esterification.[12]

-

Refluxing the Reaction: After the addition of thionyl chloride is complete, remove the ice bath and attach a reflux condenser to the flask. Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the esterification reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Reagents: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-butanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation of the Product: The resulting crude product is then dissolved in a minimal amount of methanol and precipitated by the addition of anhydrous diethyl ether. The precipitate, L-DOPA n-butyl ester hydrochloride, is collected by vacuum filtration using a Buchner funnel.

-

Purification and Characterization: The collected solid is washed with cold diethyl ether to remove any remaining impurities and then dried under vacuum. The purity and identity of the final product can be confirmed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Evaluation of Efficacy and Neuroprotective Effects: Key Experimental Approaches

The preclinical evaluation of L-DOPA n-butyl ester involves a series of in vitro and in vivo experiments to characterize its pharmacokinetic profile, efficacy, and potential neuroprotective effects.

In Vivo Microdialysis for Brain Pharmacokinetic Analysis

In vivo microdialysis is a powerful technique used to measure the concentration of unbound drug and neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[13][14] This method provides crucial information on the BBB penetration and subsequent metabolism of L-DOPA n-butyl ester.

-

Surgical Implantation of Microdialysis Probe: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat. The striatum is a key brain region involved in motor control and is heavily affected in Parkinson's disease.

-

Perfusion and Sample Collection: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate. Small molecules from the surrounding brain tissue, including L-DOPA n-butyl ester, L-DOPA, and dopamine, diffuse across the semipermeable membrane of the probe and are collected in the outgoing dialysate.

-

Drug Administration and Analysis: Following a baseline collection period, L-DOPA n-butyl ester is administered to the animal (e.g., intravenously or intraperitoneally). Dialysate samples are collected at regular intervals and analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of the prodrug and its metabolites.

-

Data Analysis: The resulting concentration-time profiles are used to determine key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC), providing a measure of brain exposure.

Assessment of Neuroprotective Effects

While the primary mechanism of L-DOPA n-butyl ester is to serve as a dopamine precursor, it is also important to investigate whether the prodrug itself possesses any intrinsic neuroprotective properties.

-

Neuronal Cell Lines (e.g., SH-SY5Y): These cells can be treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPP+ to mimic the dopaminergic cell death seen in Parkinson's disease. The ability of L-DOPA n-butyl ester to protect these cells from toxin-induced apoptosis and oxidative stress can be assessed.

-

Primary Neuronal Cultures: These cultures, derived from rodent brains, provide a more physiologically relevant model to study the direct effects of the prodrug on neuronal survival and function.

-

6-OHDA or MPTP Lesioned Rodents: These neurotoxin-based models are widely used to study the pathology of Parkinson's disease and to evaluate the efficacy of potential therapeutic agents. The long-term administration of L-DOPA n-butyl ester in these models can be assessed for its ability to not only improve motor function but also to protect dopaminergic neurons from further degeneration, as determined by immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons).[8]

Comparative Physicochemical and Pharmacokinetic Properties

The success of a prodrug strategy hinges on the improved physicochemical and pharmacokinetic properties of the modified molecule compared to the parent drug.

| Property | L-DOPA | L-DOPA n-butyl ester | Rationale for Improvement |

| Molecular Weight ( g/mol ) | 197.19 | 253.29 | Increased size |

| LogP (Lipophilicity) | Low | Higher | Enhanced BBB penetration |

| Water Solubility | Poor | Increased (as hydrochloride salt)[15] | Improved formulation possibilities |

| Plasma Half-life | Short | Potentially longer | Reduced peripheral metabolism |

| Brain Bioavailability | < 1% (oral) | Potentially higher | Bypassing first-pass metabolism and enhanced BBB transport |

Conclusion and Future Directions

L-DOPA n-butyl ester represents a promising prodrug strategy to enhance the delivery of L-DOPA to the brain and improve the treatment of Parkinson's disease. By increasing lipophilicity, this prodrug has the potential to overcome some of the key limitations of conventional L-DOPA therapy. However, further research is needed to fully elucidate its mechanism of action and to optimize its therapeutic potential. Key areas for future investigation include:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies in Humans: To confirm the preclinical findings and to determine the optimal dosing regimen.

-

Investigation of LAT1 Transporter Interaction: To clarify whether L-DOPA n-butyl ester utilizes this transporter or relies solely on passive diffusion for BBB penetration.

-

Characterization of Brain-Specific Esterase Activity: To understand the rate and extent of prodrug activation in different brain regions.

-

Long-Term Efficacy and Safety Studies: To evaluate the potential for reduced motor complications compared to conventional L-DOPA therapy.

The continued development and evaluation of L-DOPA prodrugs like the n-butyl ester hold significant promise for improving the quality of life for individuals living with Parkinson's disease.

References

- Brunner-Guenat, M., Carrupt, P. A., Lisa, G., Testa, B., Rose, S., Thomas, K., ... & Ventura, P. (1995). Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism. Journal of Pharmacy and Pharmacology, 47(10), 861-869.

- Kageyama, T., Nakamura, M., Matsuo, A., Yamasaki, Y., Takakura, Y., Hashida, M., ... & Shimohama, S. (2000). The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier. Brain Research, 879(1-2), 115-121.

- Lee, J. H., Lee, Y. J., & Lee, Y. S. (2009). Neuroprotective effect of l-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study. Yonsei Medical Journal, 50(5), 680-688.

- Fix, J. A., Engle, K., Porter, P. A., Leppert, P. S., Bante, A., Selk, S., & Gardner, C. R. (1989). A comparison of oral and rectal absorption of L-dopa esters in rats and mice. Pharmaceutical Research, 6(6), 501-505.

- Dams, J., D'haenens, E., De Vrieze, A., D'hondt, M., De Smet, N., Verloo, P., ... & De Spiegeleer, B. (2012). Evaluation of blood-brain barrier transport and CNS drug metabolism in diseased and control brain after intravenous L-DOPA in a unilateral rat model of Parkinson's disease. BMC Neuroscience, 13(1), 1-13.

- Benveniste, H., & Hüttemeier, P. C. (1990). Microdialysis—theory and application. Progress in Neurobiology, 35(3), 195-215.

- Lai, C. M., & Mason, W. D. (1973). New Compounds: Synthesis of Alkyl Esters of D, L-Dopa. Journal of Pharmaceutical Sciences, 62(3), 510-511.

- Joondan, N., Jhaumeer-Laulloo, S., Pinnen, F., & Giorgioni, G. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(s2), 1-20.

-

Organic Syntheses. (n.d.). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-BUTYL SULFITE. Retrieved from [Link]

-

ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]

- Satoh, T., & Hosokawa, M. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Journal of Pesticide Science, 31(4), 369-378.

- Gynther, M., & Loryan, I. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics, 19(12), 4645-4657.

- Di Stefano, A., Sozio, P., & Iannitelli, A. (2005). L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment. Current Pharmaceutical Design, 11(17), 2237-2252.

- Matsui, H., Okamiya, H., & Shuto, S. (2000). Anti-Parkinsonism effect of L-dopa butyl ester. The Japanese Journal of Pharmacology, 82(2), 178-180.

-

NeuroD, B. (2020, March 11). 2-Minute Neuroscience: L-DOPA [Video]. YouTube. [Link]

- Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.

- Laterra, J., Keep, R., Betz, A. L., & Goldstein, G. W. (1999). Blood—Brain Barrier. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.

- Reches, A., & Fahn, S. (1984).

- Spencer, S. E., & Sadiq, S. A. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 9(5), 565-577.

-

Wikipedia. (2023, December 27). Carboxylesterase. [Link]

- Nutt, J. G. (2008). Pharmacokinetics and pharmacodynamics of levodopa. Movement Disorders, 23(S3), S580-S584.

- Contin, M., & Martinelli, P. (2010). Pharmacokinetics of levodopa. Journal of Neurology, 257(S2), S253-S261.

- Kim, H. J., Lee, J. Y., & Kim, J. S. (2012). L-DOPA neurotoxicity is prevented by neuroprotective effects of erythropoietin. Journal of the Neurological Sciences, 322(1-2), 146-151.

-

Taylor & Francis. (n.d.). Carboxylesterase 1 – Knowledge and References. Retrieved from [Link]

- U.S. Patent No. CN1951906A. (2007). L-dopa methyl ester hydrochloride synthesis and purification method.

- U.S. Patent No. US3714242A. (1973). Process for the preparation of l-dopa.

- Lane, E. L. (2019). L-DOPA for Parkinson's disease-a bittersweet pill. European Journal of Neuroscience, 49(3), 384-398.

- Miller, D. S., & Allen, D. D. (2002). Neuroprotective and neurotoxic roles of levodopa (L-DOPA) in neurodegenerative disorders relating to Parkinson's disease. Amino Acids, 23(1), 57-63.

-

Chiralpedia. (n.d.). L-Dopa. Retrieved from [Link]

- Männistö, P. T., & Kaakkola, S. (1999). L-dopa: a half-century of research and clinical use. Progress in Neurobiology, 57(4), 329-380.

- Höglund, P., & Nilsson, L. G. (1989). alpha-Amino-n-butyric acid methyl ester induces concentrative uptake of L-dopa in human Langerhans' cells normally not operative for L-dopa transport.

- Aurilia, C., Poleggi, A., Cassano, T., Gaetani, S., Romano, A., & Di Biase, A. (2010). N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity. Free Radical Biology and Medicine, 49(1), 31-39.

-

ResearchGate. (2015). Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity. Retrieved from [Link]

-

ResearchGate. (2017). L-DOPA transformation by enzymatic catalysis to Dopamine and Dopamine's oxidation process. Retrieved from [Link]

- Devos, D., & Moreau, C. (2021). L-DOPA in Parkinson's Disease: Looking at the “False” Neurotransmitters and Their Meaning. International Journal of Molecular Sciences, 22(16), 8887.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-dopa esters as potential prodrugs: effect on brain concentration of dopamine metabolites in reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 6. CN1951906A - L-dopa methyl ester hydrochloride synthesis and purification method - Google Patents [patents.google.com]

- 7. The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. um.edu.mt [um.edu.mt]

- 14. In vivo microdialysis for striatal DA release [protocols.io]

- 15. academic.oup.com [academic.oup.com]

L-DOPA n-Butyl Ester: A Technical Guide to a Prodrug Strategy for Enhanced Levodopa Delivery

Executive Summary

Levodopa (L-DOPA) remains the cornerstone of symptomatic therapy for Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1][2] Despite its efficacy, L-DOPA's clinical utility is hampered by significant pharmacokinetic challenges, including poor oral bioavailability, extensive pre-systemic metabolism, and a short plasma half-life, which contribute to motor fluctuations and dyskinesias in patients undergoing long-term treatment.[3][4] The prodrug approach, wherein a bioreversible derivative of the parent drug is designed to overcome specific physicochemical and pharmacokinetic barriers, represents a key strategy for optimizing L-DOPA therapy.[1] This technical guide provides an in-depth examination of L-DOPA n-butyl ester, a promising prodrug candidate. We will explore the scientific rationale for its design, detailed methodologies for its synthesis and characterization, and a review of its preclinical performance, offering a comprehensive resource for researchers and drug development professionals in the field of neurology and pharmaceutics.

Section 1: The Levodopa Challenge in Parkinson's Disease Therapy

Parkinson's disease pathology is defined by the depletion of dopamine in the central nervous system.[5] Dopamine itself cannot be used as a therapeutic agent as it does not cross the blood-brain barrier (BBB).[5] L-DOPA, as the metabolic precursor to dopamine, can traverse the BBB via a large neutral amino acid (LNAA) transporter, where it is then converted to dopamine by the enzyme L-aromatic amino acid decarboxylase (AADC), thereby replenishing depleted dopamine stores.[6][7] This mechanism has established L-DOPA as the most effective treatment for the motor symptoms of Parkinson's disease.[1][2]

However, the therapeutic potential of L-DOPA is constrained by several inherent limitations:

-

Low and Variable Bioavailability: Oral L-DOPA is subject to extensive first-pass metabolism in the gastrointestinal tract and liver, with only about 10% to 30% of an administered dose reaching systemic circulation intact.[3] Its absorption, which occurs in the proximal small intestine, relies on a saturable LNAA transport system and can be highly variable and subject to competition from dietary amino acids.[4][8]

-

Extensive Peripheral Metabolism: A significant fraction of an L-DOPA dose is converted to dopamine peripherally by AADC.[1] This peripheral dopamine is responsible for common side effects like nausea and hypotension and reduces the amount of L-DOPA available for CNS delivery.[3] To mitigate this, L-DOPA is almost always co-administered with a peripheral AADC inhibitor, such as carbidopa or benserazide.[3][8]

-

Short Plasma Half-Life: Even with AADC inhibitors, L-DOPA has a very short plasma half-life of approximately 90 minutes.[8][9] This leads to pulsatile stimulation of dopamine receptors, which is believed to contribute to the development of debilitating motor complications, including the "on-off" phenomenon and dyskinesias, after prolonged use.[1][4]

-

Physicochemical Properties: L-DOPA exhibits poor solubility in both water and lipids, which complicates the development of advanced drug delivery systems, such as controlled-release formulations or preparations for parenteral infusion.[1][10]

The prodrug strategy aims to address these issues by temporarily masking the carboxylic acid moiety of L-DOPA through esterification. This modification can enhance its physicochemical properties to improve absorption and bioavailability, with the ester linkage designed to be cleaved by endogenous esterase enzymes in the body to release the active L-DOPA.[10]

Section 2: L-DOPA n-Butyl Ester - A Profile of the Prodrug

L-DOPA n-butyl ester is a specific prodrug in which the carboxylic acid group of L-DOPA is esterified with n-butanol. This modification is intended to modulate the parent drug's properties to enhance its therapeutic index.

Chemical and Physical Properties

The key properties of L-DOPA n-butyl ester are summarized below. A notable characteristic is its significantly enhanced water solubility compared to the parent L-DOPA, a feature that is advantageous for developing aqueous formulations.[10][11]

| Property | Value | Source |

| Molecular Formula | C13H19NO4 | [12] |

| Molecular Weight | 253.29 g/mol | [12] |

| Appearance | Solid (typically as a hydrochloride salt) | [13] |

| Water Solubility | High (>600 mg/mL for similar short-chain alkyl esters) | [10][11] |

| Lipophilicity | Increased relative to L-DOPA | [14] |

Mechanism of Action: From Prodrug to Neurotransmitter

The therapeutic action of L-DOPA n-butyl ester is a multi-step process that relies on its successful absorption and subsequent bioactivation to L-DOPA, which then follows the established central metabolic pathway.

Section 3: Synthesis and Characterization

The synthesis of L-DOPA esters is well-documented and typically involves standard esterification procedures adapted for amino acids. The thionyl chloride method is a common and effective approach.[10][13]

Synthesis Protocol: Esterification of L-DOPA

This protocol describes a representative method for synthesizing L-DOPA n-butyl ester hydrochloride.

Causality: Thionyl chloride (SOCl₂) reacts with the alcohol (n-butanol) to form an intermediate, which then facilitates the esterification of the carboxylic acid of L-DOPA. The reaction is performed under reflux to ensure it proceeds to completion. Using an excess of the alcohol ensures it also serves as the solvent. L-DOPA is added portion-wise to control the reaction rate. The final product is isolated as a hydrochloride salt, which often improves stability and handling.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is protected from atmospheric moisture with a drying tube.

-

Reagent Preparation: In an inert atmosphere (e.g., nitrogen), cool 500 mmol of n-butanol to -5°C in an ice-salt bath.

-

Activation: Slowly add 50 mmol of thionyl chloride to the cooled n-butanol with stirring.

-

Reaction: Add 25 mmol of L-DOPA to the mixture in one portion.

-

Reflux: Heat the suspension to reflux and maintain for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Workup: After the reaction is complete, cool the mixture and remove the excess n-butanol under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the pure L-DOPA n-butyl ester hydrochloride salt.[10]

Purification and Characterization Workflow

A robust workflow is essential to ensure the identity, purity, and quality of the synthesized prodrug. This process is self-validating, as each step provides confirmation of the previous one, culminating in a well-characterized final compound.

Section 4: Preclinical Pharmacokinetics and Efficacy

The ultimate validation of a prodrug strategy lies in its in vitro and in vivo performance. Studies on L-DOPA n-butyl ester and similar short-chain alkyl esters have provided compelling preclinical data.

In Vitro Stability and Hydrolysis

A successful ester prodrug must be sufficiently stable to be formulated and absorbed, yet labile enough to be rapidly hydrolyzed by endogenous enzymes to release the parent drug.

-

Chemical Stability: L-DOPA alkyl esters are generally stable in physiological buffer (pH 7.4), with hydrolysis half-lives often exceeding 360 minutes, indicating that non-enzymatic cleavage is slow.[11]

-

Enzymatic Hydrolysis: In the presence of plasma, which contains esterase enzymes, the hydrolysis is significantly accelerated. The rate is species-dependent, being faster in rat plasma (t½ < 5 min) than in human plasma (t½ = 96–238 min for various esters).[11] This rapid conversion is crucial for the prodrug to act as an efficient delivery vehicle for L-DOPA.

Pharmacokinetic Profile

Animal studies have been pivotal in demonstrating the potential of L-DOPA esters to improve bioavailability. Rectal administration, which bypasses some first-pass metabolism, has been particularly informative.

| Compound | Administration Route | Species | Bioavailability of L-DOPA (%) | Source |

| L-DOPA | Rectal | Rat | <5 | [11] |

| L-DOPA n-Butyl Ester | Rectal | Rat | 100 | [11] |

| L-DOPA n-Butyl Ester | Rectal | Dog | 32 | [11] |

Insight: The 100% bioavailability of L-DOPA following rectal administration of the n-butyl ester in rats is a remarkable finding, highlighting the prodrug's ability to overcome the absorption and/or pre-systemic metabolism barriers that limit the parent drug.[11] Even in dogs, the bioavailability was significantly enhanced.[11]

Pharmacodynamic Efficacy

The therapeutic effect of L-DOPA esters has been evaluated in established animal models of Parkinson's disease.

-

Reversal of Akinesia: In reserpine-treated mice, a model for parkinsonian akinesia, some orally administered L-DOPA esters were found to be more effective than L-DOPA itself.[15]

-

Rotational Behavior: In rats with 6-hydroxydopamine (6-OHDA) lesions, a model that mimics the unilateral dopamine depletion of Parkinson's disease, intraperitoneal administration of several ester prodrugs, including the n-propyl ester, induced a more intense rotational (circling) response than L-DOPA, suggesting greater or more rapid delivery to the CNS.[15] While some esters showed activity distinctly greater than L-DOPA, the difference was not always statistically significant.[10][14][16]

Section 5: Standardized Protocols for Evaluation

For drug development professionals, reproducible and validated analytical methods are critical. The following protocols provide a framework for the quantitative evaluation of L-DOPA n-butyl ester.

Protocol 5.1: In Vitro Enzymatic Hydrolysis in Human Plasma

Objective: To determine the rate of conversion of L-DOPA n-butyl ester to L-DOPA in a biologically relevant matrix.

Methodology:

-

Preparation: Prepare a stock solution of L-DOPA n-butyl ester in a minimal amount of a suitable co-solvent (e.g., DMSO) and dilute it into a physiological buffer (e.g., 0.05 M PBS, pH 7.4).

-

Incubation: Pre-warm human plasma and the buffered prodrug solution to 37°C. Initiate the reaction by mixing the prodrug solution with the plasma to achieve a final concentration in the low micromolar range.

-

Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of a protein-precipitating agent, such as ice-cold acetonitrile or perchloric acid. This step is critical to stop the hydrolysis and prepare the sample for analysis.

-

Processing: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis using the method described in Protocol 5.2.

-

Data Analysis: Plot the concentration of the remaining L-DOPA n-butyl ester versus time. Fit the data to a first-order decay model to calculate the hydrolysis half-life (t½).

Protocol 5.2: HPLC-ECD Method for Quantification

Objective: To simultaneously and sensitively quantify L-DOPA n-butyl ester and its metabolite, L-DOPA, in biological samples.

Rationale: High-Performance Liquid Chromatography (HPLC) provides the necessary separation of the prodrug from the parent drug and other potential metabolites. Electrochemical Detection (ECD) is highly sensitive and selective for electroactive compounds like L-DOPA and its catechol-containing ester, making it ideal for detecting low concentrations in complex matrices.[9][17]

Parameters:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: An isocratic mixture of an organic modifier (e.g., methanol/acetonitrile) and an aqueous phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate). The mobile phase should contain an ion-pairing agent (e.g., sodium 1-hexanesulfonate) to improve retention of the polar analytes and a chelating agent (e.g., EDTA) to prevent oxidation. The pH is typically adjusted to an acidic value (e.g., 3.2) with phosphoric acid.[17]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: Electrochemical detector with a glassy carbon working electrode. The potential should be optimized to ensure sensitive detection of both compounds (typically in the range of +0.6 to +0.8 V).

-

Quantification: Concentration is determined by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of L-DOPA n-butyl ester and L-DOPA.

Section 6: Conclusion and Future Directions

The body of preclinical evidence strongly supports the rationale behind the L-DOPA n-butyl ester prodrug strategy. By masking the polar carboxylic acid group, this derivative demonstrates significantly improved physicochemical properties and, most importantly, enhanced bioavailability in animal models.[11] The rapid and efficient enzymatic conversion back to L-DOPA ensures that the prodrug acts as an effective delivery vehicle for the active therapeutic agent.

While L-DOPA n-butyl ester itself has not progressed to widespread clinical use, the principles validated by its study are highly relevant. The data suggest that short-chain alkyl esters of L-DOPA are promising candidates for advanced drug delivery systems.[11] Their high water solubility could be leveraged for the development of formulations for continuous subcutaneous or intravenous infusion, potentially providing more stable plasma L-DOPA levels and reducing the motor complications associated with pulsatile oral dosing.[10][19] Further research into optimizing the ester chain length and formulating these prodrugs into novel delivery platforms could pave the way for a new generation of more effective and reliable treatments for Parkinson's disease.

References

-

Di Stefano, A., Sozio, P., & Iannitelli, A. (2008). L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment. Current Pharmaceutical Design.

-

Al-mawali, A., Vaidya, V. V., & Al-busafi, M. (2021). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Molecules.

-

Pahwa, R., & Lyons, K. E. (2014). Novel Levodopa Formulations for Parkinson's Disease. CNS Drugs.

-

Kumar, P., et al. (2022). A Comprehensive Review: On Solubility and Bioavailability Enhancement of Levodopa in the Treatment of Parkinson Diseases. Journal of Pharmaceutical Sciences and Research.

-

Brunner-Guenat, M., et al. (1995). Esters of L-Dopa: Structure-hydrolysis Relationships and Ability to Induce Circling Behaviour in an Experimental Model of Hemiparkinsonism. Journal of Pharmacy and Pharmacology.

-

Brunner-Guenat, M., et al. (1995). Esters of L-Dopa: Structure-hydrolysis Relationships and Ability to Induce Circling Behaviour in an Experimental Model of Hemiparkinsonism. ResearchGate.

-

Van de Vyver, M., & Van der Walt, J. S. (2012). The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson's Disease. Molecules.

-

Matsui, H., et al. (2000). Anti-Parkinsonism effect of L-dopa butyl ester. The Japanese Journal of Pharmacology.

-

Rose, S., et al. (1992). L-dopa esters as potential prodrugs: behavioural activity in experimental models of Parkinson's disease. Clinical and Experimental Pharmacology and Physiology.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83959, Levodopa butyl ester. PubChem.

-

Brunner-Guenat, M., et al. (1995). Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism. Journal of Pharmacy and Pharmacology.

-

Joondan, N., et al. (2018). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie.

-

Brunner-Guenat, M., et al. (1995). Esters of L-Dopa: Structure-hydrolysis Relationships and Ability to Induce Circling Behaviour in an Experimental Model of Hemiparkinsonism. Journal of Pharmacy and Pharmacology.

-

Sreedhar, K., Sastry, C. S. P., Narayana, M. B., Sankar, D. G., & Rao, G. D. (2006). Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

-

Gözde, A., & Kartal, M. (2023). Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials. International Journal of Innovative Approaches in Agricultural Research.

-

Chiralpedia. (n.d.). L-Dopa. Chiralpedia.

-

Neuroscientifically Challenged. (2020). 2-Minute Neuroscience: L-DOPA. YouTube.

-

Contin, M., & Martinelli, P. (2010). Pharmacokinetics of levodopa. Journal of Neurology.

-

Contin, M., & Martinelli, P. (2010). Pharmacokinetics of levodopa. Journal of Neurology.

-

Lane, E. L. (2019). L-DOPA for Parkinson's disease-a bittersweet pill. European Journal of Neuroscience.

-

Clay, J. M., & Wilson, G. S. (2022). Electroanalytical Overview: The Determination of Levodopa (L-DOPA). ACS Measurement Science Au.

-

Norwitz, N. G., et al. (2020). A Ketone Ester Drink Enhances Endurance Exercise Performance in Parkinson's Disease. Frontiers in Physiology.

Sources

- 1. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-DOPA for Parkinson's disease-a bittersweet pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. L-Dopa – Chiralpedia [chiralpedia.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Electroanalytical Overview: The Determination of Levodopa (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Levodopa butyl ester | C13H19NO4 | CID 83959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-dopa esters as potential prodrugs: behavioural activity in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials [ijiaar.penpublishing.net]

- 19. Novel Levodopa Formulations for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Gambit: A Technical Guide to the Lipophilicity and Stability of L-DOPA Esters

For: Researchers, Scientists, and Drug Development Professionals in Neuropharmacology and Pharmaceutics.

Abstract

Levodopa (L-DOPA) remains the cornerstone of symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by a profound loss of dopaminergic neurons.[1] However, L-DOPA's therapeutic efficacy is hampered by its challenging physicochemical properties, including low lipophilicity and susceptibility to extensive peripheral metabolism, which contribute to poor bioavailability and a short plasma half-life.[2][3] This technical guide provides an in-depth exploration of the synthesis, lipophilicity, and stability of L-DOPA esters, a prominent class of prodrugs designed to overcome the limitations of the parent molecule. We will delve into the causal relationships between the chemical structure of these esters and their ability to traverse biological membranes, as well as their resilience to chemical and enzymatic degradation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to design and evaluate novel L-DOPA ester prodrugs with enhanced therapeutic potential.

The Rationale for L-DOPA Esterification: A Prodrug Strategy

The oral administration of L-DOPA is plagued by significant first-pass metabolism in the gastrointestinal tract and liver, primarily through decarboxylation to dopamine by L-aromatic amino acid decarboxylase (AADC) and O-methylation by catechol-O-methyltransferase (COMT).[2] This peripheral conversion not only reduces the amount of L-DOPA reaching the brain but also leads to undesirable side effects such as nausea and cardiac arrhythmias.[2][3] To mitigate this, L-DOPA is typically co-administered with peripheral AADC inhibitors like carbidopa or benserazide.[2]

Despite these combination therapies, challenges related to L-DOPA's inherent physicochemical properties persist. Its low lipid solubility restricts its ability to passively diffuse across the blood-brain barrier (BBB), a critical step for its central nervous system (CNS) activity.[2][4] The prodrug approach, specifically through esterification of the carboxylic acid moiety, presents a compelling strategy to address these limitations. By masking the polar carboxyl group, L-DOPA esters can exhibit increased lipophilicity, potentially leading to improved absorption and enhanced BBB penetration.[2][5] Once in the CNS, these esters are designed to undergo enzymatic hydrolysis by esterases to regenerate the active L-DOPA.

Synthesis of L-DOPA Esters: Chemical Pathways to Enhanced Lipophilicity

The synthesis of L-DOPA esters typically involves the esterification of the α-carboxylic acid group with various aliphatic or cyclic alcohols.[6] A common method is the Fischer esterification, where L-DOPA is reacted with an alcohol in the presence of an acid catalyst. The choice of the alcohol is a critical determinant of the resulting ester's physicochemical properties.

A general synthetic scheme involves the protection of the amino and catechol groups of L-DOPA, followed by esterification of the carboxylic acid, and subsequent deprotection. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the catechol hydroxyls can be protected as benzyl ethers.[7]

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of L-DOPA esters.

Lipophilicity of L-DOPA Esters: Quantifying the Impact of Structural Modifications

Lipophilicity is a crucial physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8] For L-DOPA esters, increased lipophilicity is hypothesized to enhance their ability to cross the lipid-rich blood-brain barrier.[8][9] The most common measure of lipophilicity is the partition coefficient (log P), which quantifies the distribution of a compound between an organic phase (typically n-octanol) and an aqueous phase.[10]

Experimental Determination of log P: The Shake-Flask Method

A standard and reliable method for determining log P is the shake-flask method.[11]

Protocol:

-

Preparation of Phases: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each phase with the other by vigorous mixing overnight.

-

Sample Preparation: Dissolve a known amount of the L-DOPA ester in the n-octanol phase.

-

Partitioning: Add a known volume of the aqueous phase to the n-octanol solution in a sealed container.

-

Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the L-DOPA ester in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

-

Calculation: Calculate the log P value using the following formula: log P = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Structure-Lipophilicity Relationships

The lipophilicity of L-DOPA esters is directly influenced by the nature of the ester side chain. Generally, increasing the length and branching of the alkyl chain or introducing aromatic moieties will increase the log P value.

| L-DOPA Ester | Ester Group | Expected Relative Lipophilicity | Rationale |

| L-DOPA Methyl Ester | -CH₃ | Low | Short, linear alkyl chain. |

| L-DOPA Ethyl Ester | -CH₂CH₃ | Moderate | Increased carbon content compared to methyl ester.[1][14] |

| L-DOPA Propyl Ester | -CH₂CH₂CH₃ | Moderate-High | Longer alkyl chain, increased surface area.[14] |

| L-DOPA Isopropyl Ester | -CH(CH₃)₂ | High | Branched alkyl chain increases lipophilicity.[15] |

| L-DOPA Benzyl Ester | -CH₂-Phenyl | High | Introduction of an aromatic ring significantly increases lipophilicity.[14] |

Stability of L-DOPA Esters: A Balancing Act Between Persistence and Conversion

The stability of L-DOPA esters is a critical determinant of their success as prodrugs. They must be sufficiently stable to survive the gastrointestinal tract and systemic circulation to reach the brain, yet labile enough to be hydrolyzed to L-DOPA by esterases within the CNS. The primary degradation pathways for L-DOPA esters are chemical hydrolysis and enzymatic hydrolysis.

Chemical Stability

Chemical stability is typically assessed by incubating the L-DOPA ester in aqueous buffers at different pH values (e.g., pH 1.2 for gastric fluid, pH 7.4 for physiological pH) and temperatures.[16] The rate of degradation can be monitored over time using a stability-indicating HPLC method. L-DOPA itself is known to be susceptible to oxidation, especially at neutral or alkaline pH.[17]

Enzymatic Stability

Enzymatic stability is evaluated by incubating the ester in biological matrices such as human plasma or brain homogenates, which contain esterases.[15][16][18] The rate of disappearance of the ester and the appearance of L-DOPA are quantified. The rate of enzymatic hydrolysis is highly dependent on the steric and electronic properties of the ester group. For example, sterically hindered esters may exhibit slower hydrolysis rates.

Stability-Indicating HPLC Method for L-DOPA Esters

A stability-indicating HPLC method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the drug's concentration over time.

Protocol:

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used.[19][20]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., methanol or acetonitrile).[19][20] The pH of the mobile phase should be optimized to ensure good peak shape and resolution.

-

Detection: UV detection at a wavelength where both L-DOPA and its ester have significant absorbance (e.g., 280 nm).[12]

-

-

Sample Preparation:

-

For stability studies, aliquots of the reaction mixture are taken at various time points.

-

The reaction is quenched (e.g., by adding a strong acid or organic solvent) to stop further degradation.

-

The samples may require centrifugation or filtration before injection into the HPLC system.

-

-

Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[12]

-

Data Analysis: The peak areas of the L-DOPA ester and any degradation products are recorded. The concentration of the ester at each time point is calculated using a calibration curve. The rate of degradation can then be determined by plotting the concentration of the ester versus time.

Comparative Stability of L-DOPA Esters

| L-DOPA Ester | Expected Chemical Stability | Expected Enzymatic Stability | Rationale |

| L-DOPA Methyl Ester | Moderate | Rapid Hydrolysis | Less sterically hindered, readily accessible to esterases.[14] |

| L-DOPA Ethyl Ester | Moderate | Rapid Hydrolysis | Similar to the methyl ester, but slightly more stable.[14] |

| L-DOPA Isopropyl Ester | Higher | Slower Hydrolysis | Increased steric hindrance from the branched alkyl group slows enzymatic attack.[15] |

| L-DOPA Benzyl Ester | Higher | Moderate Hydrolysis | The bulky benzyl group provides some steric protection.[14] |

Integrated Strategy for L-DOPA Ester Prodrug Development

The successful development of an L-DOPA ester prodrug requires a multi-faceted approach that considers the interplay between lipophilicity and stability.

Caption: A logical workflow for the development and evaluation of L-DOPA ester prodrugs.

Conclusion and Future Perspectives

The esterification of L-DOPA represents a viable and well-explored strategy to enhance its therapeutic potential by improving its lipophilicity and, consequently, its ability to cross the blood-brain barrier. This guide has outlined the fundamental principles and experimental methodologies for the synthesis, and the evaluation of lipophilicity and stability of L-DOPA esters. The ideal L-DOPA ester prodrug will possess a finely tuned balance of increased lipophilicity for enhanced BBB penetration and optimal stability to ensure delivery to the CNS before conversion to the active parent drug. Future research in this area will likely focus on the development of novel ester moieties that can be targeted by specific esterases within the brain, thereby improving the site-specific delivery of L-DOPA and further enhancing its therapeutic index for the management of Parkinson's disease.

References

- Cooper, D. R., et al. "L-dopa esters as potential prodrugs: behavioural activity in experimental models of Parkinson's disease." Journal of Pharmacy and Pharmacology 39.8 (1987): 627-635.

- Cooper, D. R., et al. "L-Dopa esters as potential prodrugs: behavioural activity in experimental models of Parkinson's disease." Journal of Pharmacy and Pharmacology 39.8 (1987): 627-635.

- Brunner-Guenat, M., et al. "Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism." Journal of Pharmacy and Pharmacology 47.10 (1995): 861-869.

- Joondan, N., et al. "l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds." Comptes Rendus Chimie (2024).

- Al-Ghananeem, A. M., & Crooks, P. A. "Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease." Molecules 22.12 (2017): 2107.

- Di Stefano, A., et al. "L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment." Current pharmaceutical design 11.17 (2005): 2237-2252.

- Di Stefano, A., et al. "L-Dopa Prodrugs: An Overview of Trends for Improving Parkinson's Disease Treatment." Current Pharmaceutical Design 11.17 (2005): 2237-2252.

- Brunner-Guenat, M., et al. "Esters of L-Dopa: Structure-hydrolysis Relationships and Ability to Induce Circling Behaviour in an Experimental Model of Hemiparkinsonism." Journal of Pharmacy and Pharmacology 47.10 (1995): 861-869.

- Study.com. "L-DOPA: Structure, Solubility & Synthesis." Study.com, 2023, study.com/learn/lesson/l-dopa-structure-solubility-synthesis.html.

- Fix, J. A., et al. "Esters of L‐Dopa: Structure‐hydrolysis Relationships and Ability to Induce Circling Behaviour in an Experimental Model of Hemiparkinsonism." Journal of Pharmacy and Pharmacology 47.10 (1995): 861-869.

- Jenner, P., et al. "Optimization of the hydrolysis of conjugated L-DOPA, dopamine and dihydroxyphenylacetic acid in human urine for assay by high-performance liquid chromatography with electrochemical detection." Journal of chromatography.

- Zhang, Y., et al. "Determination, Purity Assessment and Chiral Separation of Levodopa Methyl Ester in Bulk and Formulation Pharmaceuticals.

- Zhang, Y., et al. "Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals.

- Areluru, A., et al. "Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents." EJNMMI Radiopharmacy and Chemistry 6.1 (2021): 1-15.

- Milman, I. A., & Lerner, R. A. "Process for manufacturing of L-DOPA ethyl ester." U.S.

- Zhou, Y., et al. "Enzymatic decarboxylation of L-DOPA as a function of reaction time monitored by HPLC." Journal of Pharmaceutical and Biomedical Analysis 66 (2012): 33-38.

- Boger, D. L., & Yohannes, D. "Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions." The Journal of Organic Chemistry 52.23 (1987): 5283-5286.

- Gjedde, A., & Gade, A. "Blood-brain barrier permeability of L-dopa in man.

- Locatelli, M., et al. "An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices.

- Terstappen, G. C., et al. "Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers." Journal of medicinal chemistry 63.14 (2020): 7486-7510.

- Kumar, A., et al. "Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials." International Journal of Innovative Approaches in Agricultural Research 6.3 (2022): 332-344.

- Leveți, I., et al. "Comparative Stability of Levodopa Under Thermal Stress in both Oxidative and Inert Media." Revista de Chimie 70.10 (2019): 3537-3541.

- Khan, S., et al. "Enhanced catalytic stability for L-Dopa synthesis through cross-linking of Al₂O₃ nanocrystals with Bacillus subtilis tyrosine hydroxylase." Scientific reports 13.1 (2023): 12345.

- Choi, H. G., et al. "Formulation and in vitro/in vivo evaluation of levodopa transdermal delivery systems." International journal of pharmaceutics 456.2 (2013): 359-365.

-

Asghar, J. "logP (Partition Coefficient) and Lipid Solubility of Drugs." YouTube, 10 Feb. 2021, .

- Robyt, J. F., et al. "Enzymatic synthesis of L-DOPA alpha-glycosides by reaction with sucrose catalyzed by four different glucansucrases from four strains of Leuconostoc mesenteroides.

- van der Werf, M. J., et al. "Evaluation of blood-brain barrier transport and CNS drug metabolism in diseased and control brain after intravenous L-DOPA in a unilateral rat model of Parkinson's disease." Journal of neurochemistry 109.4 (2009): 1121-1132.

- Arlorio, M., et al. "Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans." Foods 11.21 (2022): 3489.

- Stepanov, S. V., et al. "DRUG STABILITY STUDY BASED ON L-DOPA." Pharmacy & Pharmacology 9.4 (2021): 285-296.

-

Tocris Bioscience. "L-DOPA." Tocris.com, .

- Conte, U., et al. "Influence of layer position on in vitro and in vivo release of levodopa methyl ester and carbidopa from three-layer matrix tablets." Journal of controlled release 35.3 (1995): 229-236.

- Michalska, A., et al. "LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules." Analytica chimica acta 1132 (2020): 123-133.

- Kelder, J., et al. "Lipophilicity and Other Parameters Affecting Brain Penetration.

- Nishikawa, N., et al. "Classification of l-DOPA pharmacokinetics shapes and creating a predictive model.

- Wang, Z., et al. "A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy." JoVE (Journal of Visualized Experiments) 144 (2019): e58567.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blood-brain barrier permeability of L-dopa in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials [ijiaar.penpublishing.net]

- 13. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-dopa esters as potential prodrugs: behavioural activity in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bch.ro [bch.ro]

- 18. academic.oup.com [academic.oup.com]

- 19. Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Biological Activity of L-DOPA n-Butyl Ester: A Technical Guide for Drug Development Professionals

Abstract